molecular formula C31H24O10 B1254224 7-Methoxyneochamaeiasmine A CAS No. 402828-38-0

7-Methoxyneochamaeiasmine A

Cat. No. B1254224
CAS RN: 402828-38-0
M. Wt: 556.5 g/mol
InChI Key: FXONQUVLAQIZDG-GERHYJQASA-N
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Description

"7-Methoxyneochamaeiasmine A" is a compound that can be associated with research on similar methoxy-substituted compounds, which are of significant interest due to their various biological activities and applications in medicinal chemistry. Compounds like 7-methoxy-1H-indazole have been studied for their roles as inhibitors, showcasing the relevance of methoxy-substituted compounds in scientific research (Sopková-de Oliveira Santos et al., 2002).

Synthesis Analysis

Synthesis of methoxy-substituted compounds, such as the 7-methoxycodeine, involves multiple steps, including condensation and methoxylation, indicating the complexity and the tailored approaches required for these compounds (Iijima et al., 1978). Another example includes the synthesis of 7-methoxymitosene via a key platinum-catalyzed cycloisomerization, highlighting the diversity of methods in synthesizing methoxy-substituted molecules (Liu, Wang, & Zhang, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, reveals the intricacies of their molecular frameworks, including bond lengths, bond angles, and torsion angles, which are crucial for understanding their chemical behavior and interactions (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of methoxy-substituted compounds can vary widely. For instance, the stability of these compounds in different media and their reactivity towards other chemical entities form the basis of their applications and biological activities. The synthesis and reactivity of methoxy-polychlorobiphenyls (MeO-CBs) provide insights into the chemical behavior of methoxy-substituted compounds in various reactions (Bergman et al., 1995).

Physical Properties Analysis

The physical properties of methoxy-substituted compounds, including their solubility, melting points, and crystal structures, are critical for their practical applications. The crystal structure analysis helps in understanding the solid-state properties and the potential for forming specific molecular arrangements important for material science and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of "7-Methoxyneochamaeiasmine A" and related compounds, including their reactivity, functional group interactions, and potential biological activities, are fundamental to their application in drug development and other areas of chemistry. The exploration of molecular electrostatic potential (MEP) maps and frontier molecular orbitals can provide insights into the reactivity and interaction capabilities of these molecules (Gumus et al., 2018).

Scientific Research Applications

Aldose Reductase Inhibiting Activity

7-Methoxyneochamaeiasmine A, as one of the biflavonoids extracted from Stellera chamaejasme. L, has demonstrated aldose reductase inhibiting activity. This property is significant in the context of diabetic complications like neuropathy, cataract formation, nephropathy, and retinopathy (Feng et al., 2005).

Neuroprotective and Anticancer Effects

7-Methoxyneochamaeiasmine A has been implicated in neuroprotective effects and anticancer activity. A study involving Clausena harmandiana revealed that 7-Methoxyneochamaeiasmine A provided protection against hydrogen peroxide-induced neuronal cell death and induced apoptosis in various cancer cell lines. It inhibited metastasis in vitro and in vivo and affected various proteins involved in apoptosis and cell survival (Boonyarat et al., 2022).

Anticancer Action in Retinoblastoma

The molecule has shown promising results in the treatment of retinoblastoma, a type of eye cancer. In studies, it suppressed the viability of Y-79 retinoblastoma cells, induced apoptosis, and led to S-phase cell cycle arrest. Its influence on the expression levels of proteins associated with the Wnt/β-catenin signaling pathway was also noted (Chen et al., 2020).

Isolation and Structural Analysis

7-Methoxyneochamaeiasmine A was isolated from Stellera chamaejasme L. Its structure and properties were determined through various spectral analyses, contributing to the understanding of its chemical characteristics and potential applications (Feng, Pei, & Hua, 2002).

Mechanism of Action

Target of Action

It is known that this compound is a secondary metabolite of stellera chamaejasme linn , which suggests that it may interact with biological targets in a similar manner to other metabolites of this plant.

Action Environment

It is known that this compound is found in the roots of stellera chamaejasme linn , suggesting that its action may be influenced by the plant’s natural environment.

properties

IUPAC Name

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXONQUVLAQIZDG-GERHYJQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of studying allelochemicals in Stellera chamaejasme L.?

A1: Stellera chamaejasme L. is known for its invasive nature, and understanding the allelochemicals it produces can provide insights into its ecological impact. [, ] These compounds might play a role in inhibiting the growth of other plant species in its vicinity, giving Stellera chamaejasme L. a competitive advantage. [, ] This knowledge can be valuable for developing strategies to control its spread and manage its impact on native plant communities.

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